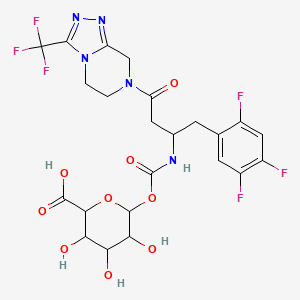
Sitagliptin carbamoyl B-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin carbamoyl B-D-glucuronide is a synthetic derivative of sitagliptin, an oral antihyperglycemic agent used primarily in the treatment of type 2 diabetes mellitus. This compound is a metabolite of sitagliptin and has been modified to enhance its pharmacokinetic properties. Sitagliptin itself is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitagliptin carbamoyl B-D-glucuronide is synthesized through the methylation of a polysaccharide. The process involves several steps, including the protection of hydroxyl groups, selective methylation, and subsequent deprotection . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin carbamoyl B-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sitagliptin carbamoyl B-D-glucuronide has a wide range of applications in scientific research:
Mechanism of Action
Sitagliptin carbamoyl B-D-glucuronide exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released in response to meals and play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release .
Comparison with Similar Compounds
Sitagliptin: The parent compound, also a DPP-4 inhibitor, used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with similar therapeutic effects but different pharmacokinetic properties.
Saxagliptin: A DPP-4 inhibitor with a slightly different chemical structure and efficacy profile.
Comparison: Sitagliptin carbamoyl B-D-glucuronide is unique due to its enhanced pharmacokinetic properties, which may result in improved therapeutic efficacy and reduced side effects compared to its parent compound, sitagliptin . While vildagliptin and saxagliptin share similar mechanisms of action, they differ in their metabolic pathways and clinical outcomes .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZQUQEXZXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
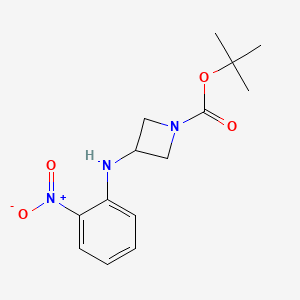
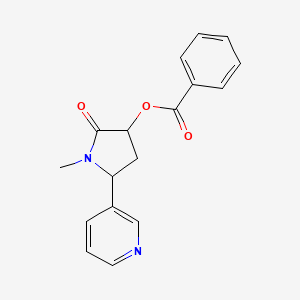
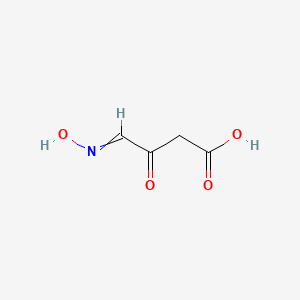
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)

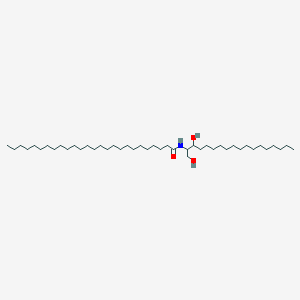
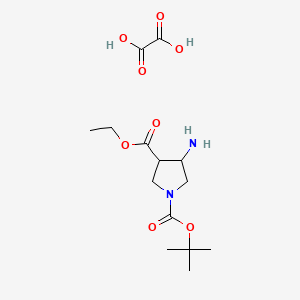

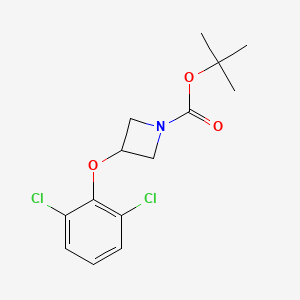
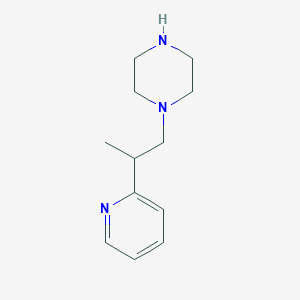
![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)
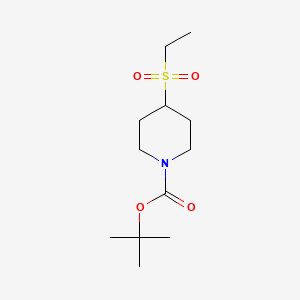
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
